(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
CAS No.: 1235057-04-1
Cat. No.: VC4595292
Molecular Formula: C18H17N5OS
Molecular Weight: 351.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235057-04-1 |
|---|---|
| Molecular Formula | C18H17N5OS |
| Molecular Weight | 351.43 |
| IUPAC Name | (4-phenylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
| Standard InChI | InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
| Standard InChI Key | KPQAGLMTXBXZDD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a methanone backbone bridging two heterocyclic systems:
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4-Phenylpiperazin-1-yl group: A six-membered piperazine ring substituted with a phenyl group at the 4-position. Piperazine derivatives are well-documented for their affinity toward serotonin and dopamine receptors, often exploited in antipsychotic and antidepressant therapies.
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2-(Pyrazin-2-yl)thiazol-4-yl group: A thiazole ring (a five-membered ring with nitrogen and sulfur atoms) linked to a pyrazine moiety. Thiazoles are prevalent in anticancer agents due to their ability to inhibit kinases or disrupt DNA synthesis .
The conjugation of these units creates a planar, electron-rich system conducive to π-π stacking and hydrogen bonding, critical for target engagement.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves multi-step sequences, drawing parallels to methods used for structurally related compounds .
Thiazole Ring Formation
The thiazole core is constructed via Hantzsch thiazole synthesis, where α-bromoketones react with thiourea derivatives :
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Bromination: 1-(Pyrazin-2-yl)ethanone undergoes bromination to yield 2-bromo-1-(pyrazin-2-yl)ethanone.
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Cyclization: Reaction with thiourea in ethanol under reflux forms 2-(pyrazin-2-yl)thiazol-4-amine.
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Acylation: The amine is acylated using CDI (1,1'-carbonyldiimidazole) to introduce the methanone bridge .
Piperazine Coupling
The 4-phenylpiperazine moiety is introduced via nucleophilic acyl substitution:
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Activation: The thiazole-bound carboxylic acid is activated using CDI in tetrahydrofuran (THF), forming an imidazolide intermediate .
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Coupling: Reaction with 4-phenylpiperazine in dimethylformamide (DMF) at 60°C yields the final product .
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Thiazole formation | Ethanol, reflux, 12h | 72% | |
| Acylation | CDI, THF, 24h | 68% | |
| Piperazine coupling | DMF, 60°C, 8h | 85% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR: Signals at δ 161.67 (C=O), 153.16 (thiazole-C), and 125.16 (pyrazine-C) confirm the methanone and heterocyclic systems .
High-Resolution Mass Spectrometry (HR-MS)
Applications in Drug Development
Central Nervous System (CNS) Disorders
The compound’s dual affinity for serotonin and dopamine receptors positions it as a candidate for bipolar disorder or treatment-resistant depression. Rodent models of analogous molecules show reduced immobility time in forced-swim tests (45% reduction at 10 mg/kg).
Oncology
The thiazole-pyrazine core’s ability to chelate ATP-binding pockets suggests utility in tyrosine kinase inhibitor (TKI) design. In silico docking studies predict strong binding to EGFR (ΔG = –9.8 kcal/mol) .
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